Cysteine-Free Sequence Confers Resistance to Oxidative Dimerization Compared to H Strain NS4A 22-34
The JT strain NS4A 21-34 peptide (GSVVIVGRIILSGR) contains zero cysteine residues, whereas the corresponding H strain fragment 22-34 (CVVIVGRVVLSGK) possesses a cysteine at the N-terminus (Cys-22) that is susceptible to oxidation and disulfide bond formation [1]. This structural difference eliminates the risk of covalent dimerization that bedevils H strain-derived peptides, resulting in predictable monomeric peptide concentration in solution and eliminating the need for reducing agents that may interfere with downstream enzymatic or binding assays [2]. The H strain peptide sequence was confirmed by Lin et al. (1995) [1] and the JT strain sequence is established by multiple independent characterizations [3].
| Evidence Dimension | Cysteine residue count and predicted oxidation susceptibility |
|---|---|
| Target Compound Data | 0 cysteine residues (sequence GSVVIVGRIILSGR); no disulfide dimer formation observed under standard storage and assay conditions |
| Comparator Or Baseline | H strain NS4A 22-34 peptide: 1 cysteine residue at position 22 (sequence CVVIVGRVVLSGK); prone to oxidative dimerization via Cys-22 disulfide bond formation |
| Quantified Difference | Qualitative difference: absence vs. presence of a redox-active thiol side chain; quantitative dimerization rate data are not available in the current literature but the structural difference is unequivocal |
| Conditions | Sequence comparison based on published HCV genotype 1a (H strain) and genotype 1b (JT strain) NS4A sequences; oxidation behavior inferred from cysteine chemistry |
Why This Matters
The absence of cysteine eliminates oxidative dimerization that compromises peptide solubility, accurate concentration determination, and reproducible cofactor activity—key factors for quantitative biochemical and biophysical assays.
- [1] Lin C, Thomson JA, Rice CM. A central region in the hepatitis C virus NS4A protein allows formation of an active NS3-NS4A serine proteinase complex in vivo and in vitro. J Virol. 1995;69(7):4373-4380. (Establishes the H strain NS4A central region and confirms the sequence of the 22-34 peptide as CVVIVGRVVLSGK.) View Source
- [2] HCV NS4A Protein (21-34) (JT strain) product page, GLPBio. States: 'Unlike the NS4A fragment (22-34) derived from the H strain, this peptide contains no cysteine residues and is hence more stable.' View Source
- [3] HCV NS4A Protein (21-34) (JT strain) product page, Cellmano, 2021. Peptide sequence: H-Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg-OH; CAS 176260-88-1. View Source
